Cas no 2680770-95-8 (3-3-methoxy-4-(2,2,2-trifluoroacetamido)phenylpropanoic acid)

3-3-methoxy-4-(2,2,2-trifluoroacetamido)phenylpropanoic acid 化学的及び物理的性質
名前と識別子
-
- 2680770-95-8
- EN300-28288314
- 3-[3-methoxy-4-(2,2,2-trifluoroacetamido)phenyl]propanoic acid
- 3-3-methoxy-4-(2,2,2-trifluoroacetamido)phenylpropanoic acid
-
- インチ: 1S/C12H12F3NO4/c1-20-9-6-7(3-5-10(17)18)2-4-8(9)16-11(19)12(13,14)15/h2,4,6H,3,5H2,1H3,(H,16,19)(H,17,18)
- InChIKey: ZINOWKWTRKEMQN-UHFFFAOYSA-N
- SMILES: FC(C(NC1C=CC(=CC=1OC)CCC(=O)O)=O)(F)F
計算された属性
- 精确分子量: 291.07184235g/mol
- 同位素质量: 291.07184235g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 氢键受体数量: 7
- 重原子数量: 20
- 回転可能化学結合数: 5
- 複雑さ: 359
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 1.9
- トポロジー分子極性表面積: 75.6Ų
3-3-methoxy-4-(2,2,2-trifluoroacetamido)phenylpropanoic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-28288314-0.1g |
3-[3-methoxy-4-(2,2,2-trifluoroacetamido)phenyl]propanoic acid |
2680770-95-8 | 95.0% | 0.1g |
$904.0 | 2025-03-19 | |
Enamine | EN300-28288314-5.0g |
3-[3-methoxy-4-(2,2,2-trifluoroacetamido)phenyl]propanoic acid |
2680770-95-8 | 95.0% | 5.0g |
$2981.0 | 2025-03-19 | |
Enamine | EN300-28288314-2.5g |
3-[3-methoxy-4-(2,2,2-trifluoroacetamido)phenyl]propanoic acid |
2680770-95-8 | 95.0% | 2.5g |
$2014.0 | 2025-03-19 | |
Enamine | EN300-28288314-0.05g |
3-[3-methoxy-4-(2,2,2-trifluoroacetamido)phenyl]propanoic acid |
2680770-95-8 | 95.0% | 0.05g |
$864.0 | 2025-03-19 | |
Enamine | EN300-28288314-1g |
3-[3-methoxy-4-(2,2,2-trifluoroacetamido)phenyl]propanoic acid |
2680770-95-8 | 1g |
$1029.0 | 2023-09-08 | ||
Enamine | EN300-28288314-0.5g |
3-[3-methoxy-4-(2,2,2-trifluoroacetamido)phenyl]propanoic acid |
2680770-95-8 | 95.0% | 0.5g |
$987.0 | 2025-03-19 | |
Enamine | EN300-28288314-1.0g |
3-[3-methoxy-4-(2,2,2-trifluoroacetamido)phenyl]propanoic acid |
2680770-95-8 | 95.0% | 1.0g |
$1029.0 | 2025-03-19 | |
Enamine | EN300-28288314-10.0g |
3-[3-methoxy-4-(2,2,2-trifluoroacetamido)phenyl]propanoic acid |
2680770-95-8 | 95.0% | 10.0g |
$4421.0 | 2025-03-19 | |
Enamine | EN300-28288314-5g |
3-[3-methoxy-4-(2,2,2-trifluoroacetamido)phenyl]propanoic acid |
2680770-95-8 | 5g |
$2981.0 | 2023-09-08 | ||
Enamine | EN300-28288314-0.25g |
3-[3-methoxy-4-(2,2,2-trifluoroacetamido)phenyl]propanoic acid |
2680770-95-8 | 95.0% | 0.25g |
$946.0 | 2025-03-19 |
3-3-methoxy-4-(2,2,2-trifluoroacetamido)phenylpropanoic acid 関連文献
-
Shuangshuang Wang,Tao Ding Nanoscale, 2018,10, 16293-16297
-
Liuyang Zhang,Xianqiao Wang Phys. Chem. Chem. Phys., 2014,16, 2981-2988
-
Aldo Arrais,Mauro Botta,Stefano Avedano,Giovanni Battista Giovenzana,Eliana Gianolio,Enrico Boccaleri,Pier Luigi Stanghellini,Silvio Aime Chem. Commun., 2008, 5936-5938
-
5. Back matter
-
6. Caper tea
-
Seann P. Mulcahy,Christina M. Woo,Weidong Ding,George A. Ellestad,Seth B. Herzon Chem. Sci., 2012,3, 1070-1074
-
Shiqiang Liu,Zhiwen Cheng,Yawei Liu,Xiaoping Gao,Yujia Tan,Yuanyang Ren Phys. Chem. Chem. Phys., 2021,23, 4178-4186
-
Penghui Ni,Jing Tan,Rong Li,Huawen Huang,Feng Zhang,Guo-Jun Deng RSC Adv., 2020,10, 3931-3935
3-3-methoxy-4-(2,2,2-trifluoroacetamido)phenylpropanoic acidに関する追加情報
Research Briefing on 3-3-methoxy-4-(2,2,2-trifluoroacetamido)phenylpropanoic acid (CAS: 2680770-95-8)
In recent years, the compound 3-3-methoxy-4-(2,2,2-trifluoroacetamido)phenylpropanoic acid (CAS: 2680770-95-8) has garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its unique trifluoroacetamido and methoxy functional groups, has shown promising potential in various therapeutic applications, including anti-inflammatory and anticancer activities. The following briefing provides an overview of the latest research developments related to this compound, focusing on its synthesis, biological activity, and potential clinical applications.
The synthesis of 3-3-methoxy-4-(2,2,2-trifluoroacetamido)phenylpropanoic acid involves a multi-step process that ensures high yield and purity. Recent studies have optimized the reaction conditions, particularly the acylation of the phenylpropanoic acid backbone with trifluoroacetic anhydride, to improve efficiency and scalability. Advanced analytical techniques, such as NMR spectroscopy and high-resolution mass spectrometry, have been employed to confirm the structural integrity of the compound, ensuring its suitability for further biological evaluation.
Biological studies have revealed that 3-3-methoxy-4-(2,2,2-trifluoroacetamido)phenylpropanoic acid exhibits potent inhibitory effects on key inflammatory mediators, such as cyclooxygenase-2 (COX-2) and tumor necrosis factor-alpha (TNF-α). In vitro assays using human cell lines have demonstrated its ability to suppress pro-inflammatory cytokine production, suggesting its potential as a novel anti-inflammatory agent. Furthermore, preliminary in vivo studies in rodent models have shown reduced inflammation and tissue damage, supporting its therapeutic potential for conditions like rheumatoid arthritis and inflammatory bowel disease.
In the context of oncology, this compound has shown selective cytotoxicity against certain cancer cell lines, particularly those with overexpression of specific oncogenic pathways. Mechanistic studies indicate that it induces apoptosis through the activation of caspase-dependent pathways and the inhibition of cell proliferation signals. These findings highlight its dual role as both an anti-inflammatory and anticancer agent, making it a versatile candidate for further drug development.
Despite these promising results, challenges remain in the clinical translation of 3-3-methoxy-4-(2,2,2-trifluoroacetamido)phenylpropanoic acid. Pharmacokinetic studies are needed to assess its bioavailability, metabolism, and potential toxicity in humans. Additionally, formulation strategies must be explored to enhance its stability and delivery to target tissues. Collaborative efforts between academic researchers and pharmaceutical companies are essential to advance this compound through preclinical and clinical trials.
In conclusion, 3-3-methoxy-4-(2,2,2-trifluoroacetamido)phenylpropanoic acid represents a promising therapeutic candidate with multifaceted biological activities. Continued research into its mechanisms of action and optimization of its pharmacological properties will be crucial for its successful development into a clinically viable drug. This briefing underscores the importance of interdisciplinary collaboration and innovative approaches in harnessing the full potential of this compound for medical applications.
2680770-95-8 (3-3-methoxy-4-(2,2,2-trifluoroacetamido)phenylpropanoic acid) Related Products
- 2171950-07-3(3-N,2-diethyl-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidopropanoic acid)
- 1525498-13-8(2,2-dimethyl-1-(propan-2-yl)cyclopropane-1-carboxylic acid)
- 954097-20-2(tert-Butyl (6-(hydroxymethyl)pyrimidin-4-yl)carbamate)
- 1448133-55-8(N-cyclopropyl-1,3,5-trimethyl-N-2-(thiophen-2-yl)ethyl-1H-pyrazole-4-sulfonamide)
- 905273-91-8(tert-butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1H-isoindole-2-carboxylate)
- 1220019-58-8(2-Methoxy-4-propylphenyl 3-piperidinyl etherhydrochloride)
- 1354007-98-9(N*1*-((R)-1-Benzyl-piperidin-3-yl)-N*1*-methyl-ethane-1,2-diamine)
- 1803591-16-3(Oxan-4-yl3-(trifluoromethyl)phenylmethanamine Hydrochloride)
- 1105198-48-8(1-benzyl-3-methyl-7-(propan-2-yl)-8-(pyrrolidin-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione)
- 113534-16-0(FMOC-ASN(DOD)-OH)




